N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C16H17ClN4O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a carboxamide group, and a 2,3-dihydrobenzo[f][1,4]oxazepin ring, which is a seven-membered heterocyclic compound containing oxygen and nitrogen .Physical and Chemical Properties Analysis
This compound has a molecular weight of 348.79. Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
Research into compounds with [1,4]oxazepine bases has demonstrated their potential as carbonic anhydrase inhibitors. For instance, a study by Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibited strong inhibition of therapeutically relevant human carbonic anhydrases. This work suggests that compounds with similar structural motifs could be explored for their carbonic anhydrase inhibitory properties, which is relevant in the development of treatments for conditions like glaucoma, epilepsy, and certain types of edema (Sapegin et al., 2018).
Antibacterial Agents
Palkar et al. (2017) investigated the synthesis of novel analogs with pyrazole-5-one derivatives derived from 2-aminobenzothiazole, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research indicates the potential of structurally related compounds to serve as new antibacterial agents, highlighting the importance of structural modifications to enhance antimicrobial efficacy (Palkar et al., 2017).
Anticancer Agents
Several studies have focused on the synthesis and biological evaluation of compounds with pyrazole and oxazepine units for anticancer activity. For example, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines with noted activities against cancer cell lines, suggesting that compounds incorporating similar heterocyclic frameworks could be potent anticancer agents. This supports the exploration of such compounds in the search for new therapeutic options for cancer treatment (Rahmouni et al., 2016).
Conformationally Rigid Analogs for Antiproliferative Effects
Kim et al. (2011) developed conformationally rigid analogs of aminopyrazole amide scaffolds, such as phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, demonstrating antiproliferative activities against melanoma and hematopoietic cell lines. This underscores the potential of designing structurally complex compounds for targeted anticancer effects (Kim et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-11-1-2-13-10(7-11)8-20(14(21)9-23-13)6-5-17-15(22)12-3-4-18-19-12/h1-4,7H,5-6,8-9H2,(H,17,22)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSKJIXHQJUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.